molecular formula C12H19N5 B11729011 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729011
M. Wt: 233.31 g/mol
InChI Key: FNXGYVBMSNKXJL-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by a methyl group and a propyl chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial in industrial settings to ensure the safe handling and disposal of chemicals .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-6-17-9-12(10(2)14-17)13-8-11-5-7-16(3)15-11/h5,7,9,13H,4,6,8H2,1-3H3

InChI Key

FNXGYVBMSNKXJL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=NN(C=C2)C

Origin of Product

United States

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